molecular formula C17H24N4O3 B11386952 N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11386952
M. Wt: 332.4 g/mol
InChI Key: DZJRYWXAPZJWBM-UHFFFAOYSA-N
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Description

  • N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C14H23NO. It consists of a triazole ring, an ethoxypropyl group, and an aromatic phenyl ring.
  • The compound’s structure includes a carboxamide functional group, which imparts its biological activity.
  • While specific applications and properties may vary, this compound is of interest due to its potential pharmacological effects.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of an appropriate amine (such as 4-ethylbenzylamine) with ethyl 3-aminopropionate to form the desired amide. The triazole ring can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

      Industrial Production: Industrial-scale production methods may involve modifications of these routes, optimization for yield, and purification steps.

  • Chemical Reactions Analysis

      Reactions: N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like PCC (pyridinium chlorochromate), while substitution reactions may use nucleophiles like amines or alkoxides.

      Major Products: The major products depend on the specific reaction conditions and substituents. For example, hydrolysis of the carboxamide could yield the corresponding carboxylic acid.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.

      Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, and interactions with cellular targets.

      Industry: Applications may include materials science, catalysis, or drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it could inhibit enzymes, modulate receptors, or affect cellular signaling pathways.
    • Further research is needed to elucidate the precise mechanisms.
  • Comparison with Similar Compounds

      Uniqueness: N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide’s unique features include its triazole ring, ethoxypropyl side chain, and carboxamide functionality.

      Similar Compounds: Other triazole-containing compounds, such as antifungal drugs or bioactive molecules, may share structural similarities.

    Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time.

    Properties

    Molecular Formula

    C17H24N4O3

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    N-(3-ethoxypropyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

    InChI

    InChI=1S/C17H24N4O3/c1-3-13-6-8-14(9-7-13)21-19-15(12-22)16(20-21)17(23)18-10-5-11-24-4-2/h6-9,22H,3-5,10-12H2,1-2H3,(H,18,23)

    InChI Key

    DZJRYWXAPZJWBM-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCOCC)CO

    Origin of Product

    United States

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